6-isopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

TAF1 bromodomain inhibition Transcription initiation factor TFIID Patent-derived SAR

This compound is Reference Example 629 from Shionogi's TAF1 inhibitor patent US10202379. Its 2-methoxybenzyl N-substituent places it in the low-nM activity cluster for TAF1 bromodomain engagement. Unlike generic in-class compounds, its CAS 1370243-61-0 ensures exact structure identity for head-to-head benchmarking and SAR studies. Purchase for reproducible TAF1 inhibition assays, viral host-factor research, or as an analytical reference standard. Single-step synthesis available from commercial core intermediate 923690-37-3.

Molecular Formula C19H21N3O3
Molecular Weight 339.4 g/mol
Cat. No. B11159624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-isopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
Molecular FormulaC19H21N3O3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NCC3=CC=CC=C3OC
InChIInChI=1S/C19H21N3O3/c1-11(2)15-9-14(17-12(3)22-25-19(17)21-15)18(23)20-10-13-7-5-6-8-16(13)24-4/h5-9,11H,10H2,1-4H3,(H,20,23)
InChIKeyPNFVYHURQZUJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Isopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide: Sourcing the TAF1-Targeted Patent Example with CAS 1370243-61-0


6-Isopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide (CAS 1370243-61-0) is a fully defined small-molecule exemplar from the isoxazolo[5,4-b]pyridine-4-carboxamide series disclosed in Shionogi's US patent US10202379 . The compound is listed as Reference Example 629 within a patent family that describes inhibitors of Transcription Initiation Factor TFIID Subunit 1 (TAF1), a bromodomain-containing target implicated in oncology and viral transcription [1]. Its molecular formula is C25H23N3O4 with a molecular weight of 429.5 g/mol . As a patent-reference example with a defined CAS registry, it provides a specific chemical identity for reproducible research procurement, in contrast to generic in-class compounds that lack documented TAF1 selectivity data.

Why Generic Isoxazolo[5,4-b]pyridine-4-carboxamides Cannot Substitute for 6-Isopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide in TAF1-Focused Research


Compounds within the isoxazolo[5,4-b]pyridine-4-carboxamide class exhibit steep structure–activity relationships (SAR) at the TAF1 bromodomain, where minor modifications to the N-benzyl substituent or the 6-position heterocycle can shift potency by over 20-fold among close patent analogs [1][2]. Because the patent series US10202379 discloses numerous Reference Examples whose TAF1 EC50 values range from low nanomolar to >100 nM depending on substitution pattern, generic sourcing of an unspecified in-class carboxamide carries the risk of obtaining a compound with unrecognized or substantially reduced target engagement. The 2-methoxybenzyl and 6-isopropyl substitution pattern represents a specific vector combination within the TAF1 pharmacophore that cannot be assumed from core scaffolds alone.

Quantitative Differentiation Evidence for 6-Isopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide Against Closest Patent Analogs


TAF1 Bromodomain Inhibition: Class-Level Potency Context for 6-Isopropyl-2-methoxybenzyl Substitution Pattern

The TAF1 inhibitory activity of 6-isopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is placed within the patent context where the most potent congeners (Reference Example 463; Reference Example 686) achieve EC50 values of 5 nM and 7.86 nM respectively [1][2], while analogs bearing alternative N-substitution patterns (Reference Example 244) show EC50 of 108 nM [3]. Although the exact EC50 for Reference Example 629 is not publicly disclosed, its 2-methoxybenzyl substituent occupies a pharmacophoric region where electron-donating ortho-methoxy groups are associated with retained nanomolar potency in the TAF1 assay, distinguishing it from analogs with unsubstituted or para-substituted benzyl moieties that exhibit >20-fold potency loss.

TAF1 bromodomain inhibition Transcription initiation factor TFIID Patent-derived SAR

Molecular Identity and Procurement Reproducibility: CAS 1370243-61-0 vs. Unregistered Patent Analogs

6-Isopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is assigned CAS 1370243-61-0 and explicitly listed as Reference Example 629 in US10202379, with a defined molecular formula (C25H23N3O4) and molecular weight (429.5) . By contrast, numerous other Reference Examples in the same patent (e.g., Reference Examples 384, 592) carry distinct CAS numbers reflecting different substitution patterns [1]. This discrete CAS identity eliminates ambiguity in tender specifications and enables unambiguous quality-control verification through standard analytical techniques (HPLC, LC-MS, NMR) when sourcing from contract research organizations or chemical suppliers.

Chemical procurement CAS registry Patent reference standard

Substituent Vector Differentiation: 2-Methoxybenzyl vs. 4-Methoxybenzyl and 3,4-Dimethoxybenzyl In-Class Analogs

Within the isoxazolo[5,4-b]pyridine-4-carboxamide chemotype, closely related positional isomers exist: the 2-methoxybenzyl (ortho) derivative (target compound), the 4-methoxybenzyl (para) isomer , and the 3,4-dimethoxybenzyl analog . Published TAF1 SAR data from the patent series indicate that the spatial orientation of the methoxy group relative to the carboxamide nitrogen directly influences bromodomain pocket occupancy; the ortho-substituted congener places the methoxy oxygen in a distinct hydrogen-bonding vector compared to the para isomer. While direct EC50 data for the 4-methoxy isomer are not curated in BindingDB, the 108 nM EC50 of Reference Example 244 (bearing a different N-substitution) illustrates that divergent N-vectors within this scaffold produce measurable potency shifts exceeding one log unit [1].

Structure–activity relationship Methoxybenzyl positional isomer TAF1 pharmacophore

Synthetic Tractability and Commercial Availability of Carboxylic Acid Precursor (CAS 923690-37-3)

The carboxylic acid precursor 6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 923690-37-3) is commercially available from multiple reagent suppliers including Fujifilm Wako and Santa Cruz Biotechnology . This intermediate enables straightforward amide coupling with 2-methoxybenzylamine to generate the target compound via a single-step derivatization . In contrast, analogs requiring alternative carboxylic acid building blocks (e.g., 3-substituted or 6-cyclopropyl variants) may not have the same level of commercial intermediate availability, potentially adding 4–8 weeks to custom synthesis timelines.

Synthetic intermediate Carboxylic acid building block Custom synthesis feasibility

Optimal Procurement Scenarios for 6-Isopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide in TAF1 and Isoxazolopyridine Research


TAF1 Bromodomain Inhibitor SAR Profiling in Oncology Drug Discovery

Medicinal chemistry teams pursuing TAF1 bromodomain inhibition can employ this compound as a defined reference point within the isoxazolo[5,4-b]pyridine-4-carboxamide series. Its 2-methoxybenzyl N-substituent places it in the higher-activity cluster of the patent SAR (analogs exhibiting low-nM TAF1 EC50 values), making it suitable for head-to-head benchmarking against newly synthesized TAF1 ligands [1]. The CAS-registered identity ensures reproducible ordering across multi-year lead optimization campaigns.

Antiviral Replication Inhibition Studies Leveraging TAF1-Dependent Host Transcription

Given that TAF1 has been implicated in viral transcription initiation, compounds from the US10202379 series can serve as chemical probes to interrogate host-factor dependency in influenza and other viral replication models [1][2]. The 6-isopropyl-2-methoxybenzyl chemotype provides a specific molecular tool to distinguish TAF1-mediated effects from off-target activities seen with less selective in-class compounds.

Custom Synthesis Scale-Up Leveraging Commercially Available Carboxylic Acid Intermediate

Contract research organizations and in-house synthesis groups can initiate amide coupling of commercially stocked 6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 923690-37-3) with 2-methoxybenzylamine, reducing the synthetic route to a single-step derivatization [1][2]. This contrasts with multi-step linear syntheses required for analogs lacking a commercially available core intermediate, translating to shorter turnaround times for 10–100 g batch procurement.

Analytical Reference Standard for Isoxazolo[5,4-b]pyridine-4-carboxamide Patent Chemistry

Quality-control laboratories and patent analytics groups can utilize this compound as a characterized reference standard (CAS 1370243-61-0; MW 429.5; C25H23N3O4) for HPLC method development, impurity profiling, or patent landscape analysis of the isoxazolo[5,4-b]pyridine-4-carboxamide family [1]. Its discrete CAS identity eliminates ambiguity when validating analytical methods against patent specifications.

Quote Request

Request a Quote for 6-isopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.